![molecular formula C11H12O B124736 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 140210-31-7](/img/structure/B124736.png)
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPC or 7-oxabicyclo[4.2.0]oct-2-ene-1,3,5-trione and has a molecular formula of C10H10O3.
作用机制
The mechanism of action of IPC is not fully understood. However, studies have shown that IPC has antioxidant properties and can scavenge free radicals. IPC has also been shown to inhibit the expression of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
生化和生理效应
IPC has been shown to have several biochemical and physiological effects. IPC has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its potential as an antioxidant agent. IPC has also been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. In addition, IPC has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
IPC has several advantages as a chemical compound for lab experiments. IPC is readily available and can be synthesized using several methods. IPC is also stable and can be stored for long periods. However, IPC has some limitations as a chemical compound for lab experiments. IPC is highly reactive and can react with other compounds, making it difficult to isolate and purify. IPC is also sensitive to light and heat, which can affect its stability.
未来方向
There are several future directions for IPC research. One potential direction is to investigate the use of IPC as an anticancer agent. Further studies are needed to determine the efficacy of IPC in treating various types of cancer. Another potential direction is to investigate the use of IPC as an anti-inflammatory agent. Further studies are needed to determine the efficacy of IPC in treating inflammatory diseases. In addition, further studies are needed to investigate the mechanism of action of IPC and its potential applications in other fields, such as material science and organic chemistry.
Conclusion:
In conclusion, 4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPC can be synthesized using several methods and has potential applications in medicinal chemistry, material science, and organic chemistry. IPC has several biochemical and physiological effects and has potential as an antioxidant, anti-inflammatory, and anticancer agent. IPC has several advantages as a chemical compound for lab experiments, but also has some limitations. Further studies are needed to investigate the potential applications of IPC in various fields and to determine its mechanism of action.
合成方法
IPC can be synthesized using several methods, including the Diels-Alder reaction, the Claisen rearrangement, and the Michael addition reaction. The Diels-Alder reaction involves the reaction of isoprene with maleic anhydride in the presence of a catalyst to form the IPC compound. The Claisen rearrangement involves the reaction of a β-keto ester with a metal alkoxide to form the IPC compound. The Michael addition reaction involves the reaction of a β-keto ester with an enamine to form the IPC compound.
科学研究应用
IPC has potential applications in several fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, IPC has been shown to have anti-inflammatory and antioxidant properties. IPC has also been shown to have potential as an anticancer agent. In material science, IPC has been used as a building block for the synthesis of novel polymers. In organic chemistry, IPC has been used as a starting material for the synthesis of other compounds.
属性
CAS 编号 |
140210-31-7 |
|---|---|
产品名称 |
4-Isopropylbicyclo[4.2.0]octa-1,3,5-trien-7-one |
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC 名称 |
4-propan-2-ylbicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C11H12O/c1-7(2)8-3-4-9-6-11(12)10(9)5-8/h3-5,7H,6H2,1-2H3 |
InChI 键 |
LLRRKALXKHEMRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
规范 SMILES |
CC(C)C1=CC2=C(CC2=O)C=C1 |
同义词 |
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



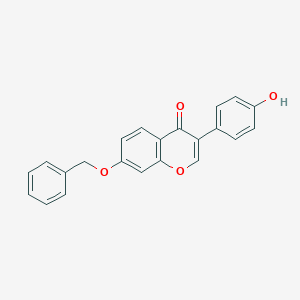
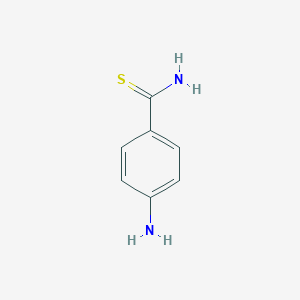
![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
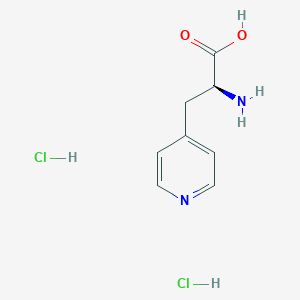
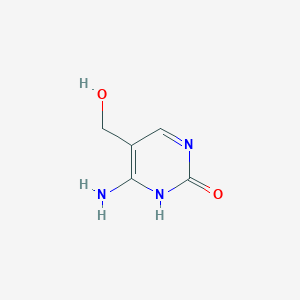
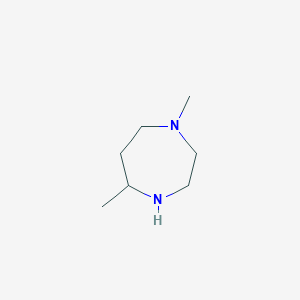
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
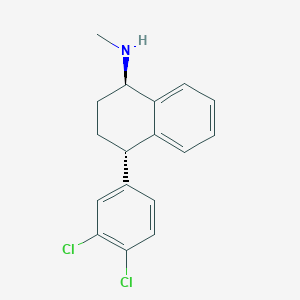

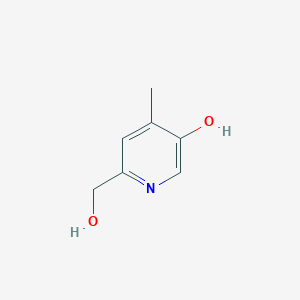
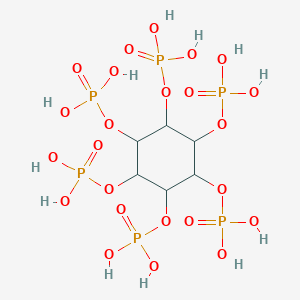
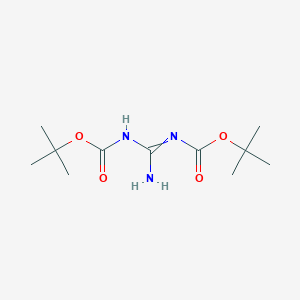
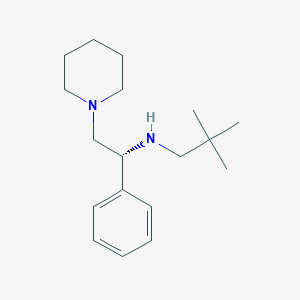
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)